molecular formula C12H13NO2 B1352035 1-(4-Acetylphenyl)pyrrolidin-2-one CAS No. 682351-65-1

1-(4-Acetylphenyl)pyrrolidin-2-one

Cat. No. B1352035
M. Wt: 203.24 g/mol
InChI Key: PKUMIGIYINMLHJ-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis of Derivatives : A one-pot synthesis method has been developed for 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones, showcasing an economical and efficient approach from 1-(4-acetylphenyl)-pyrrole-2,5-diones and aromatic alcohols (Patel & Dholakiya, 2013).
  • Pyrrolidine Nucleic Acids : The synthesis of pyrrolidine-based chiral positively charged DNA analogues from 1-(4-acetylphenyl)pyrrolidin-2-one derivatives, highlighting their potential in the development of new medicinal molecules (Kumar et al., 2001).

Medicinal Chemistry Applications

  • Anticancer and Antioxidant Activity : Derivatives of 1-(4-acetylphenyl)pyrrolidin-2-one have shown potential in vitro anticancer activity against various cancer cell lines and possess significant antioxidant properties, suggesting a role in developing new therapeutic agents (Patel et al., 2014).
  • Anti-inflammatory and Antioxidant Activities : The synthesized derivatives have demonstrated higher anti-inflammatory activity and significant inhibition of cancer for certain cell lines, suggesting their potential application as anti-inflammatory agents and in cancer therapy (Zulfiqar et al., 2021).

Biochemical Studies

  • Cholinesterase Inhibitors : Proline-based carbamates, derived from 1-(4-acetylphenyl)pyrrolidin-2-one, have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating their potential use in the treatment of diseases associated with cholinesterase activity (Pizova et al., 2017).

Theoretical and Computational Studies

  • Quantum Chemical Studies : Computational analysis of 1-(4-acetylphenyl)pyrrolidin-2-one derivatives has provided insights into their electronic properties, molecular structure, and potential reactivity, aiding in the design of compounds with desired biological activities (Bouklah et al., 2012).

properties

IUPAC Name

1-(4-acetylphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-9(14)10-4-6-11(7-5-10)13-8-2-3-12(13)15/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUMIGIYINMLHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407193
Record name 1-(4-acetylphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Acetylphenyl)pyrrolidin-2-one

CAS RN

682351-65-1
Record name 1-(4-acetylphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-acetylphenyl)pyrrolidin-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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